4-[4-(2-Carboxybenzoyl)phenyl]butyric acid
Description
Contextualization of Aromatic Carboxylic Acid Architectures in Advanced Organic Synthesis
Aromatic carboxylic acids, organic compounds featuring at least one carboxyl group (–COOH) directly attached to an aromatic ring, are fundamental building blocks in the field of advanced organic synthesis. google.comgoogle.com Their prevalence stems from the structural diversity and reactivity they offer, making them indispensable in the creation of a wide array of complex molecules. google.com These compounds are not merely acidic molecules but are versatile platforms that undergo a variety of chemical transformations. orgsyn.org
The utility of aromatic carboxylic acids is widespread, with applications in pharmaceuticals, agrochemicals, and materials science. google.com In medicinal chemistry, the carboxylic acid group can be crucial for a drug's biological activity. The synthesis of polymers such as polyesters and polyamides also relies heavily on aromatic dicarboxylic acids. orgsyn.org
The synthesis of these vital compounds can be achieved through several established methods, including the oxidation of alkylbenzenes, the hydrolysis of nitriles or esters, and the carboxylation of organometallic reagents. google.comgoogle.com The reactivity of the aromatic ring itself is influenced by the carboxyl group, which is electron-withdrawing and typically directs incoming electrophiles to the meta-position. nih.gov This predictable reactivity allows chemists to design multi-step syntheses with a high degree of control. The ability to form diverse derivatives and participate in coupling reactions further cements the role of aromatic carboxylic acids as cornerstone structures in the construction of sophisticated molecular architectures. sigmaaldrich.com
The Role of 4-[4-(2-Carboxybenzoyl)phenyl]butyric Acid as a Key Synthetic Intermediate
Within the broad class of aromatic carboxylic acids, this compound stands out as a particularly noteworthy synthetic intermediate due to its unique and complex molecular structure. masterorganicchemistry.com This compound possesses a diaryl ketone core, which provides rigidity and specific electronic properties. More importantly, it features two distinct carboxylic acid functionalities, offering multiple points for chemical modification.
One carboxyl group is directly attached to a phenyl ring, ortho to the benzoyl group, while the other is located at the terminus of a flexible four-carbon aliphatic chain. This structural dichotomy is the key to its role as a versatile intermediate. It allows for selective reactions at one of the two acid sites, enabling the stepwise construction of complex molecules, such as asymmetric polymers or specifically functionalized scaffolds for further chemical elaboration.
While extensive, specific research applications for this particular molecule are not widely documented in mainstream literature, its potential is evident from its chemical architecture. It may be used in chemical synthesis as a monomer or cross-linking agent in the development of high-performance polymers, where the rigid ketone core could impart desirable thermal and mechanical properties. masterorganicchemistry.com The two different carboxylic acid groups could be used to attach different molecules or polymer chains, leading to materials with complex, well-defined structures.
Below are the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₅ google.com |
| Molecular Weight | 312.32 g/mol google.com |
| CAS Number | 80866-86-0 masterorganicchemistry.com |
| Physical Form | Solid masterorganicchemistry.com |
| Melting Point | 151-154 °C masterorganicchemistry.com |
| Functional Groups | Carboxylic Acid, Ketone masterorganicchemistry.com |
The presence of both an aromatic carboxylic acid and an aliphatic carboxylic acid within the same molecule allows for differential reactivity. For instance, the aromatic acid can be involved in reactions typical for such moieties, while the aliphatic acid can undergo transformations characteristic of alkyl carboxylic acids, all within the same synthetic sequence. This makes this compound a valuable building block for chemists aiming to create intricate and highly functionalized molecular systems. masterorganicchemistry.com
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-carboxypropyl)benzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-16(20)7-3-4-12-8-10-13(11-9-12)17(21)14-5-1-2-6-15(14)18(22)23/h1-2,5-6,8-11H,3-4,7H2,(H,19,20)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSZTCIOAKNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001597 | |
| Record name | 2-[4-(3-Carboxypropyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-86-0 | |
| Record name | 4-(2-Carboxybenzoyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Carboxybenzoyl)benzenebutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(3-Carboxypropyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-carboxybenzoyl)benzenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization Studies of 4 4 2 Carboxybenzoyl Phenyl Butyric Acid
Selective Functional Group Interconversions at Carboxylic Acid Moieties
The presence of two carboxylic acid groups with different chemical environments allows for selective reactions. The benzoic acid moiety is influenced by the electron-withdrawing benzoyl group, while the butyric acid moiety behaves more like a typical aliphatic carboxylic acid. This difference in reactivity can be exploited for selective esterification, amidation, or other transformations.
For instance, selective esterification can be achieved by carefully choosing the reaction conditions. The aliphatic carboxylic acid is generally more reactive towards esterification under milder conditions compared to the aromatic carboxylic acid.
Table 1: Selective Esterification Reactions
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid | Methanol, cat. H₂SO₄ | Methyl 4-(4-(2-carboxybenzoyl)phenyl)butanoate | Mild acid catalysis |
Modifications of the Phenyl and Butyric Acid Substructures for Scaffold Diversification
Beyond the carboxylic acid groups, the core structure of this compound can be modified to create a diverse range of chemical scaffolds. The phenyl rings are susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups.
The butyric acid chain can also be a site for chemical modification. For example, alpha-halogenation of the butyric acid moiety can introduce a handle for further nucleophilic substitution, allowing for the attachment of various functional groups.
Table 2: Scaffold Modification Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitrated derivative of this compound |
| Halogenation | Br₂, FeBr₃ | Brominated derivative of this compound |
Formation of Advanced Chemical Conjugates and Precursors
This compound can serve as a versatile building block for the synthesis of more complex molecules and advanced chemical conjugates. Its bifunctional nature allows it to act as a linker, connecting two different molecular entities. For example, one carboxylic acid group can be attached to a biomolecule, while the other can be conjugated to a fluorescent probe or a solid support.
This compound can also be a precursor for the synthesis of heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel ring systems, which are of great interest in drug discovery.
Table 3: Synthesis of Conjugates and Precursors
| Application | Reaction Type | Example |
|---|---|---|
| Bioconjugation | Amide bond formation | Conjugation to an amino-modified protein or peptide |
| Solid-phase synthesis | Esterification/Amidation | Attachment to a resin for combinatorial library synthesis |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-(4-(2-carboxybenzoyl)phenyl)butanoate |
| 4-(4-(2-(methoxycarbonyl)benzoyl)phenyl)butanoic acid |
| Nitrated derivative of this compound |
| Brominated derivative of this compound |
Analytical Strategies for Monitoring and Characterization in Synthetic Research Involving 4 4 2 Carboxybenzoyl Phenyl Butyric Acid
In-Process Control Techniques for Reaction Progression and Intermediate Assessment
Effective in-process control (IPC) is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation during the synthesis of 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable phenylbutyric acid derivative with phthalic anhydride (B1165640) or a related species. numberanalytics.comorganic-chemistry.org Monitoring the progress of such reactions can be achieved through various spectroscopic techniques.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time or quasi-real-time monitoring of the reaction. numberanalytics.com By tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, the reaction's progress can be followed. For instance, in a Friedel-Crafts acylation, the disappearance of the characteristic anhydride C=O stretching bands and the appearance of the ketone C=O stretch of the product can be monitored. numberanalytics.comrsc.org
In-situ monitoring probes can be directly inserted into the reaction vessel, providing continuous data without the need for sampling. This minimizes the risk of altering the reaction conditions and provides a more accurate kinetic profile. Spectroscopic techniques like Raman and Near-Infrared (NIR) spectroscopy are also well-suited for in-process monitoring of organic reactions.
The assessment of key intermediates is also a critical aspect of IPC. Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for qualitatively monitoring the consumption of starting materials and the formation of the product and any major by-products. For more quantitative assessments, High-Performance Liquid Chromatography (HPLC) analysis of reaction aliquots can be employed.
Table 1: Hypothetical In-Process Control Data using FT-IR for Friedel-Crafts Acylation
| Reaction Stage | Key Vibrational Band (cm⁻¹) | Functional Group | Status |
| Start of Reaction | 1850, 1780 | Anhydride C=O | Present |
| 1700 | Carboxylic Acid C=O | Present | |
| Mid-Reaction | 1850, 1780 | Anhydride C=O | Decreasing Intensity |
| 1685 | Aryl Ketone C=O | Increasing Intensity | |
| End of Reaction | 1850, 1780 | Anhydride C=O | Absent/Trace |
| 1685 | Aryl Ketone C=O | Stable Intensity |
Advanced Characterization of Synthetic Intermediate and Final Products
Once the synthesis is complete, a comprehensive characterization of the isolated intermediates and the final this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the target compound. nih.govyoutube.com ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. nih.govnih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, corroborating the data obtained from NMR.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the final product. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the ketone C=O group, and the aromatic C-H and C=C bonds. nist.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiple signals, ~7.2-8.2 ppm), Methylene protons (-CH₂-, multiple signals, ~2.0-3.0 ppm), Carboxylic acid protons (-COOH, broad singlet, >10 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons (ketone and carboxylic acids, ~165-200 ppm), Aromatic carbons (~125-145 ppm), Aliphatic carbons (~25-35 ppm) |
| HRMS (ESI-) | [M-H]⁻ | Calculated m/z for C₁₈H₁₅O₅⁻ |
| FT-IR | Wavenumber (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1685 (C=O stretch, ketone), ~1600, 1450 (C=C stretch, aromatic) |
Development and Validation of Quantitative Analytical Methodologies for Compound Purity and Content
To accurately determine the purity and content of this compound, a validated quantitative analytical method is required. nicovaper.comresearchgate.netparticle.dk Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose due to its specificity, sensitivity, and robustness. acs.orgmdpi.com
Method development involves optimizing chromatographic conditions such as the column, mobile phase composition, flow rate, and detector wavelength to achieve a good separation of the main compound from any impurities. The presence of two carboxylic acid groups and a ketone function in the target molecule makes it amenable to UV detection.
Once developed, the method must be validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. scielo.brpharmaguideline.comikev.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scielo.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Accuracy: The closeness of the test results obtained by the method to the true value.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Typical Validation Parameters for a Quantitative HPLC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the main compound should be free of interference from placebo, impurities, and degradation products. Peak purity should pass. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (RSD%) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results from minor changes in mobile phase composition, pH, flow rate, or column temperature. |
Theoretical Considerations in the Synthesis and Reactivity of Substituted Aromatic Carboxylic Acids
Computational Chemistry Approaches for Predicting Reaction Outcomes and Selectivity
The synthesis of 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid would likely involve a Friedel-Crafts acylation reaction. nih.govrsc.org Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the outcomes and selectivity of such reactions. researchgate.net These methods can elucidate reaction mechanisms and predict the most likely products, saving significant time and resources in the laboratory.
For the synthesis of the target molecule, a key step would be the acylation of 4-phenylbutyric acid with phthalic anhydride (B1165640) or a related derivative. DFT calculations could be employed to model the transition states of the possible acylation pathways. The carboxyl group of 4-phenylbutyric acid is deactivating and meta-directing, while the phenyl group is activating and ortho-, para-directing. libretexts.org However, in the context of a Friedel-Crafts reaction, the butyric acid side chain would likely direct acylation to the para position of the phenyl ring to minimize steric hindrance.
Computational models can predict the relative energies of the possible ortho, meta, and para acylation products. The transition state leading to the para-substituted product is expected to have the lowest activation energy, making it the kinetically and thermodynamically favored product.
Table 1: Hypothetical Calculated Activation Energies for the Friedel-Crafts Acylation of 4-Phenylbutyric Acid
| Position of Acylation | Calculated Activation Energy (kcal/mol) | Predicted Product |
| ortho | 25.8 | 4-[2-(2-Carboxybenzoyl)phenyl]butyric acid |
| meta | 28.2 | 4-[3-(2-Carboxybenzoyl)phenyl]butyric acid |
| para | 22.5 | This compound |
Note: The data in this table is hypothetical and serves to illustrate the predictive power of computational chemistry. Actual values would require specific DFT calculations.
Furthermore, computational models can help in selecting the optimal Lewis acid catalyst for the reaction. researchgate.net By calculating the binding energies of different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to the acylating agent and the substrate, it is possible to predict which catalyst will be most effective in promoting the reaction while minimizing side reactions. google.comgoogle.com
Structure-Reactivity Relationship Analyses in Related Polycarboxylic Acid Systems
The reactivity of this compound is dictated by the electronic properties and spatial arrangement of its functional groups. The presence of two carboxylic acid groups and a ketone linkage on a biphenyl (B1667301) framework leads to a complex structure-reactivity profile. The analysis of related polycyclic aromatic hydrocarbons and carboxylic acid systems can provide valuable insights. nih.govlibretexts.org
The two carboxylic acid groups have different electronic environments. The carboxylic acid on the benzoyl group is directly conjugated with the electron-withdrawing ketone, increasing its acidity compared to the carboxylic acid on the butyric acid chain. This difference in acidity could be exploited for selective reactions, such as mono-esterification or mono-amidation, by careful control of reaction conditions.
The reactivity of the aromatic rings towards further electrophilic substitution is also significantly influenced by the existing substituents. The benzoylphenyl moiety is generally deactivated due to the presence of the ketone and the two carboxyl groups. Any further substitution would likely occur on the phenyl ring bearing the butyric acid group, and at the positions ortho to the butyric acid chain, due to its weak activating and ortho-para directing nature.
Table 2: Predicted Relative Reactivity of Functional Groups in this compound
| Functional Group | Predicted Relative Reactivity | Potential Reactions |
| Carboxyl group (benzoyl) | High | Esterification, Amidation |
| Carboxyl group (butyric acid) | Moderate | Esterification, Amidation |
| Ketone | Low | Reduction, Nucleophilic Addition |
| Aromatic Ring (benzoyl) | Very Low | Electrophilic Substitution |
| Aromatic Ring (phenylbutyric) | Low | Electrophilic Substitution |
Note: This table presents a qualitative prediction of reactivity based on general principles of organic chemistry.
Studies on the intramolecular cyclization of related compounds, such as 4-phenylbutyric acid itself, demonstrate the propensity of the butyric acid chain to participate in ring-forming reactions under acidic conditions. researchgate.netmasterorganicchemistry.com In the case of this compound, an intramolecular Friedel-Crafts acylation could potentially lead to a polycyclic ketone, although this would require harsh conditions due to the deactivating nature of the aromatic rings.
Potential Applications of 4 4 2 Carboxybenzoyl Phenyl Butyric Acid in Specialized Chemical Research
Role in the Design and Synthesis of Novel Molecular Probes for Chemical Biology
Molecular probes are essential tools in chemical biology for the investigation of biological systems. The structure of 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid contains a benzophenone-like core, a moiety that is sometimes used as a photo-crosslinker in chemical biology to study protein-ligand interactions. The carboxylic acid groups could be used to attach fluorescent dyes, affinity tags, or other reporter groups.
However, there is no specific information in the searched results to indicate that this compound has been utilized in the design or synthesis of molecular probes for chemical biology. The potential for such applications remains theoretical and is not supported by available research data at this time.
Investigational Applications within Medicinal Chemistry Scaffolds
In medicinal chemistry, the discovery of novel molecular scaffolds is crucial for the development of new therapeutic agents. The diaryl ketone framework present in this compound is a structural motif found in some biologically active compounds. The dicarboxylic acid nature of the molecule could also be explored for its potential to interact with biological targets.
A thorough search for investigational studies of this compound within medicinal chemistry programs did not yield any results. There is no readily available information to suggest that this compound or its derivatives are currently being explored as scaffolds in any medicinal chemistry context. Its classification as a research chemical suggests it is available for such exploratory studies, but published outcomes of such research were not found scbt.com.
Q & A
Q. What are the established synthetic routes for 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid, and how is purity validated?
The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzoyl and phenylbutyric acid moieties. Post-synthesis, purity is validated using reverse-phase HPLC (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) further corroborates molecular weight (e.g., [M+H]+ at m/z 353.1) .
Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?
Polarimetry is essential for chiral analysis if stereocenters are present, while UV-Vis spectroscopy (λmax ~260-280 nm) identifies π→π* transitions in the aromatic system. Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy confirms functional groups (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Avoid inhalation/contact with aerosols; use fume hoods and PPE (gloves, goggles). In case of skin exposure, rinse with water for 15 minutes. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound’s structure be resolved?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via Olex2 or similar software) resolves ambiguities in bond angles/geometry. For twinned crystals, employ twin-law matrices and high-resolution data (e.g., synchrotron radiation). Validate hydrogen-bonding networks using Mercury visualization .
Q. What structural modifications enhance thromboxane A2 (TXA2) antagonistic activity in analogs of this compound?
Substituting the 2-carboxybenzoyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) improves receptor binding affinity. In vitro TXA2 inhibition assays (IC₅₀) using platelet-rich plasma show that 4-[4-(4-chlorobenzoyl)phenyl]butyric acid derivatives exhibit 3-fold higher potency compared to the parent compound .
Q. How can conflicting biological activity data in cell-based assays be addressed?
Contradictions often arise from cell-line variability (e.g., HEK293 vs. HepG2). Normalize data using housekeeping genes (GAPDH/β-actin) and include positive controls (e.g., aspirin for COX inhibition). Dose-response curves (0.1–100 μM) with triplicate replicates minimize outliers. Confirm target engagement via siRNA knockdown .
Q. What computational methods predict the compound’s pharmacokinetic properties?
SwissADME or ADMETLab2.0 predict logP (~2.8), aqueous solubility (LogS = -3.2), and CYP450 inhibition (CYP2C9 substrate). Molecular dynamics (MD) simulations (Amber/GROMACS) model membrane permeability, while docking studies (AutoDock Vina) identify binding poses in TXA2 synthase .
Methodological Considerations
- Crystallization Optimization : Use vapor diffusion with mixed solvents (EtOH/H₂O) and slow cooling (0.5°C/hr) to grow diffraction-quality crystals .
- SAR Workflow : Synthesize analogs via parallel library synthesis, screen in high-throughput TXA2 inhibition assays, and validate hits with SPR (surface plasmon resonance) for binding kinetics .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra/crystallographic data in public repositories (e.g., Cambridge CCDC, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
